molecular formula C34H24N6Na4O16S4 B1206938 Direct blue 15 CAS No. 2429-74-5

Direct blue 15

Cat. No. B1206938
CAS RN: 2429-74-5
M. Wt: 992.8 g/mol
InChI Key: OLSOUGWNONTDCK-UHFFFAOYSA-J
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Description

Direct blue 15 (DB15) is a synthetic, azo dye belonging to the family of direct dyes. It is one of the most widely used synthetic dyes in the world, with applications ranging from industrial, commercial and scientific uses. DB15 is a versatile dye that has been used in various industries including textile, food, and paper. It is also used in laboratory experiments to label and study biomolecules.

Scientific Research Applications

Decolorization and Detoxification

  • Decolorization and Biotransformation : Direct Blue 15 is studied for its decolorization and biotransformation into 3,3'-dimethoxybenzidine and a sulphonated derivative by a bacterial consortium. This process significantly reduces the dye's toxicity and involves microorganisms like Alcaligenes faecalis, Sphingomonas sp., Bacillus subtilis, Bacillus thuringiensis, and Enterobacter cancerogenus (Kumar et al., 2007).

Biodecolorization

  • Immobilized Phanerochaete chrysosporium for Biodecolorization : The use of Phanerochaete chrysosporium immobilized on ZrOCl2-activated pumice for biodecolorization of this compound and other azo dyes. This study highlights the role of manganese peroxidase in the degradation process, with a significant decolorization efficiency achieved (Pazarlıoğlu et al., 2005).

Photocatalytic Degradation

  • Degradation in Swirl-Flow Photocatalytic Reactor : Research on photocatalytic degradation of this compound using a swirl-flow monolithic reactor under UV irradiation. The study models the degradation kinetics and finds a significant impact of variables like catalyst loading and light intensity on the degradation process (Jadaa et al., 2020).

Dye Metabolism

  • Metabolism by Intestinal Bacteria : Investigation into the metabolism of this compound by intestinal bacteria, leading to the formation of potentially carcinogenic aromatic amines. This study provides insights into how environmental and dietary dyes like this compound can be metabolically processed in the body (Cerniglia et al., 1982).

Advanced Decolorization Processes

  • Fenton/Ultrasonic Decolorization : Study of decolorization using a Fenton process coupled with ultrasonic irradiation, showing effective decolorization under certain conditions. This research is significant for wastewater treatment applications (Weng et al., 2013).

Carcinogenicity Studies

  • Toxicology and Carcinogenesis Studies : Research conducted as part of the NTP's Benzidine Dye Initiative, evaluating the carcinogenic and toxicological effects of this compound in animal models. This study has important implications for understanding the health risks associated with exposure to such dyes (National Toxicology Program technical report series, 1992).

Photocatalytic Decoloration

  • Bisulfite-Mediated Borohydride Reduction : Analysis of the photocatalytic decoloration of this compound through bisulfite-mediated borohydride reduction. This study provides an understanding of the chemical processes involved in dye decoloration and its kinetics (Dong et al., 2007).

Biochemical Analysis

Biochemical Properties

Direct Blue 15 plays a significant role in biochemical reactions, particularly in the textile industry. It interacts with various enzymes, proteins, and other biomolecules. The dye’s interaction with enzymes such as peroxidases and laccases can lead to its degradation, which is crucial for bioremediation processes . These enzymes catalyze the breakdown of the azo bonds in this compound, resulting in less harmful byproducts. Additionally, this compound can bind to proteins and other biomolecules through hydrogen bonding and Van der Waals forces, affecting their structure and function .

Cellular Effects

This compound has been shown to produce toxic effects on various types of cells and cellular processes. In microalgae, exposure to this compound increases the concentrations of chlorophyll-a and chlorophyll-b while reducing carotenoids . This alteration in pigment composition can affect photosynthesis and overall cellular metabolism. In cladocerans, this compound decreases survival rates, total progeny, and the number of released clutches, indicating its impact on reproductive processes . In zebrafish embryos, the dye causes developmental abnormalities such as yolk sac edema, curved tail, and skeletal deformations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular components at the molecular level. The dye can bind to enzymes, inhibiting or activating their activity. For example, this compound can inhibit the activity of peroxidases, leading to the accumulation of reactive oxygen species and oxidative stress . Additionally, the dye can interact with DNA, causing changes in gene expression and potentially leading to mutagenic effects . The binding interactions of this compound with biomolecules are primarily mediated through hydrogen bonding and Van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard conditions but can degrade when exposed to light or certain chemicals . Long-term exposure to this compound in in vitro studies has shown that it can cause persistent oxidative stress and damage to cellular components . In in vivo studies, prolonged exposure to the dye can lead to chronic toxicity and carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may not cause significant adverse effects. At higher doses, this compound can induce toxic effects such as oxidative stress, DNA damage, and carcinogenicity . In rats, chronic exposure to high doses of this compound has been associated with the development of tumors . The threshold effects observed in these studies highlight the importance of regulating the dosage of this compound to minimize its toxic impact.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its degradation. Enzymes such as peroxidases and laccases play a crucial role in the breakdown of the dye . These enzymes catalyze the cleavage of the azo bonds in this compound, leading to the formation of less harmful metabolites. The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the reduction of the dye .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The dye can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to cellular components such as proteins and nucleic acids, affecting their function and localization. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The dye can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the dye to specific subcellular locations. The activity of this compound can be influenced by its localization, as it may interact with different biomolecules in various cellular compartments .

properties

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
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InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4
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InChI Key

OLSOUGWNONTDCK-UHFFFAOYSA-J
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Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]
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Molecular Formula

C34H24N6Na4O16S4
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Related CAS

68966-50-7 (unspecified hydrochloride salt), 71550-22-6 (tetra-lithium salt)
Record name C.I. Direct Blue 15
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DSSTOX Substance ID

DTXSID7020186
Record name C.I. Direct Blue 15
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Molecular Weight

992.8 g/mol
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Physical Description

Direct blue 15 is a deep purple to dark blue microcrystalline powder. (NTP, 1992), Deep purple to dark blue solid; [CAMEO] Dark bluish-grey odorless powder; [MSDSonline]
Record name DIRECT BLUE 15
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in water ... 10-50 mg/mL at 68 °C
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Impurities

The raw dye contains about 25% sodium chloride; a desalted preparation (containing ~ 3% salt) contained about 50% CI Direct Blue 15 and about 35 impurities, including 3,3'-dimethoxybenzidine dihydrochloride at 836-1310 ppm (mg/kg). Benzidine was not present at the detection limit of 1 ppm (mg/kg)
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Color/Form

Deep purple to dark blue microcrystalline powder

CAS RN

2429-74-5
Record name DIRECT BLUE 15
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Record name 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4)
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Record name Tetrasodium 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
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Melting Point

greater than 572 °F (NTP, 1992)
Record name DIRECT BLUE 15
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key findings from carcinogenicity studies on Direct Blue 15?

A1: Studies conducted by the National Toxicology Program (NTP) on F344/N rats showed clear evidence of carcinogenic activity associated with this compound exposure through drinking water [, ]. In males, benign and malignant tumors were observed in the skin, Zymbal's gland, preputial gland, liver, oral cavity, and small and large intestines. Increased incidences of mononuclear cell leukemia and brain neoplasms were also observed, potentially linked to the chemical. In females, carcinogenic activity was indicated by tumors in the skin, Zymbal's gland, clitoral gland, liver, oral cavity, small and large intestines, and uterus, as well as mononuclear cell leukemia [].

Q2: What is the proposed mechanism behind this compound's carcinogenicity?

A2: Research suggests that the carcinogenicity of this compound and other benzidine-based dyes stems from their metabolic breakdown within the intestinal tract [, , ]. Anaerobic bacteria in the gut possess azoreductase enzymes that cleave the azo bonds of these dyes, releasing benzidine and its congeners. These released compounds are then absorbed into the bloodstream and can induce tumor formation in various organs [, ]. Studies have specifically implicated the activation of cellular ras genes through point mutations as a crucial step in tumor development in rats exposed to this compound [].

Q3: Does this compound demonstrate mutagenic activity?

A3: While this compound did not exhibit mutagenic effects in standard Salmonella typhimurium assays, it demonstrated mutagenic activity in strain TA1538 under a specialized reductive metabolism protocol []. This suggests that the metabolic conversion of this compound, potentially into benzidine or its congeners, is crucial for its mutagenic potential.

Q4: How is this compound distributed in the rat body?

A5: Distribution studies using 14C-labeled this compound in rats demonstrated that the liver, kidney, and lungs accumulated and retained higher levels of the radiolabel compared to other tissues, 72 hours post-dosing [].

Q5: How can this compound be removed from wastewater?

A5: Various methods have been explored for the removal of this compound from wastewater. These methods include:

  • Biosorption: Bacterial cellulose has shown promise as a cost-effective biosorbent for this compound due to its unique properties, including its nanofibers network, high water holding capacity, biocompatibility, nontoxicity, and biodegradability [].
  • Adsorption: Materials such as multi-wall carbon nanotubes modified by chitosan and EDTA [], CTAB-functionalized aqai stalk [], and thermochemically converted waste glass and mollusk shells [] have demonstrated high efficiency in adsorbing this compound from aqueous solutions.
  • Biodegradation: White-rot fungi like Trametes versicolor can effectively degrade this compound, with laccase enzymes playing a major role in the decolorization process [].
  • Advanced Oxidation Processes: Iron-carbon micro-electrolysis coupled with H2O2 [], Fered-Fenton processes [], and solar photocatalysis using TiO2/corn silk nanoparticles composites [] are effective methods for degrading this compound in wastewater.

Q6: What are the advantages of using green synthesis methods for removing this compound?

A7: Green synthesis methods, like those utilizing ginger [] and Rhodiola rosea extracts [] for synthesizing silver nanoparticles (AgNPs), offer an environmentally friendly alternative for this compound removal. These methods are advantageous due to:

    Q7: How can the presence of this compound and its metabolites be detected and quantified?

    A7: Various analytical methods have been employed to detect and quantify this compound and its metabolites, including:

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis detectors or mass spectrometry, is a versatile technique for separating and quantifying this compound and its degradation products in complex matrices like wastewater and biological samples [, , , ].
    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful in identifying and quantifying the aromatic amine metabolites produced by the reductive cleavage of this compound [, , , ].
    • UV-Vis Spectrophotometry: This technique is widely used for monitoring the decolorization process during the treatment of this compound-containing wastewater [, , , ].
    • Micellar Electrokinetic Capillary Chromatography (MECC): This technique offers a fast and efficient way to separate and analyze this compound and its degradation products [, ].

    Q8: What is the chemical structure of this compound?

    A8: this compound, also known as C.I. 24400, is a symmetrical bis-azo dye derived from 3,3'-dimethoxybenzidine. Its molecular formula is C32H22N6Na4O14S4 and its molecular weight is 926.76 g/mol.

    Q9: How does the structure of this compound influence its interaction with cellulose?

    A10: The structure of this compound, particularly its sulfonate groups, plays a crucial role in its interaction with cellulose []. Studies investigating the dyeing of cellulose with this compound in sodium alginate solutions found that the dye's affinity for cellulose is influenced by the ionization degree of carboxyl groups in the cellulose and the dye's valency [, ]. The presence of sodium alginate in the dyeing solution impacts the dye's adsorption equilibrium, suggesting that the dye molecules are concentrated within the cellulose's internal structure due to the alginate's presence in the bulk solution [].

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